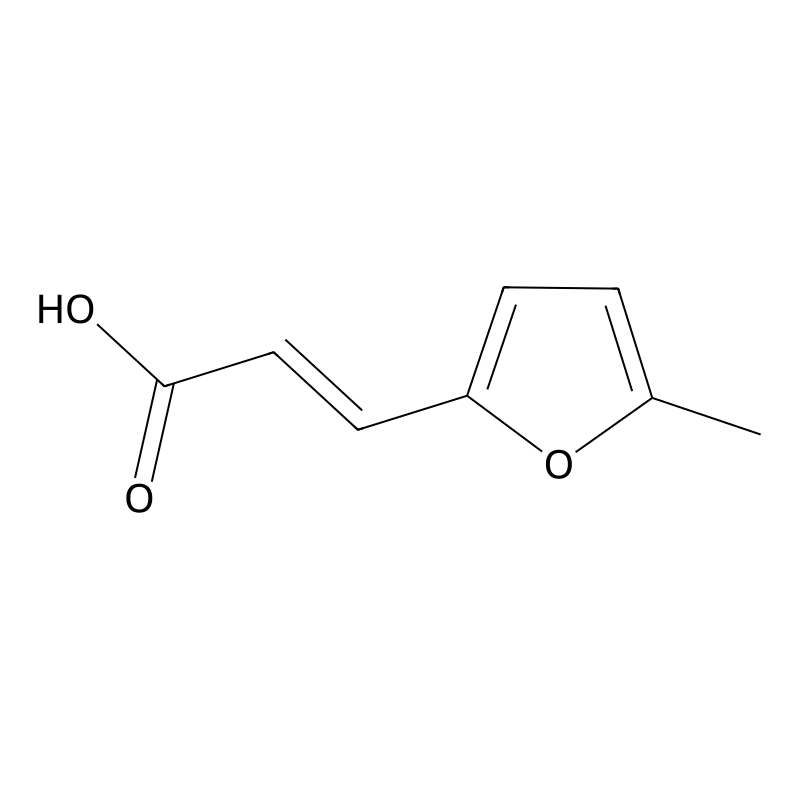

beta-(5-Methyl-2-furyl) acrylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Beta-(5-Methyl-2-furyl) acrylic acid, also known as (2E)-3-(5-methyl-2-furyl)acrylic acid, is an organic compound classified within the furan derivatives. It features a furan ring substituted with a methyl group at the 5-position and an acrylic acid moiety at the 3-position. Its molecular formula is C₈H₈O₃, and it has a molecular weight of approximately 152.15 g/mol. This compound exhibits unique chemical properties due to the combination of the furan heterocycle and the acrylic acid structure, making it a valuable subject for various scientific studies and applications .

- Oxidation: The furan ring can be oxidized to produce furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The double bond in the acrylic acid moiety can be reduced to yield the corresponding saturated acid, typically using catalytic hydrogenation with palladium on carbon.

- Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, often requiring halogens or nitrating agents like nitric acid.

Major Products Formed- Oxidation Products: Furanones and other oxygenated derivatives.

- Reduction Products: Saturated acids.

- Substitution Products: Halogenated or nitrated furan derivatives.

Research indicates that beta-(5-Methyl-2-furyl) acrylic acid may possess biological activities, particularly anti-inflammatory and antimicrobial properties. The compound's mechanism of action involves interactions with specific enzymes and receptors, potentially inhibiting pathways associated with inflammation. For instance, it may inhibit enzymes involved in inflammatory processes, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

The synthesis of beta-(5-Methyl-2-furyl) acrylic acid typically involves the following steps:

- Condensation Reaction: The compound is synthesized through the condensation of 5-methyl-2-furaldehyde with malonic acid in the presence of a base.

- Decarboxylation: Following condensation, decarboxylation occurs to yield the final product.

- Catalysts and Conditions: Piperidinium acetate is often used as a catalyst under solvent-free conditions to enhance reaction efficiency. Industrial production may utilize continuous flow reactors for improved yield and sustainability by employing renewable feedstocks like carbohydrate-derived furfurals .

Beta-(5-Methyl-2-furyl) acrylic acid finds diverse applications across various fields:

- Chemical Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceuticals: Ongoing research explores its potential as an anti-inflammatory or antimicrobial agent.

- Industrial Uses: The compound is utilized in producing polymers, resins, and other industrial chemicals due to its unique structural properties .

Studies on beta-(5-Methyl-2-furyl) acrylic acid reveal its interactions with biological systems, particularly its role as an inhibitor of specific enzymes associated with metabolic pathways. For example, it may affect fatty acid metabolism by inhibiting malonyl-CoA decarboxylase, which could have implications for metabolic disorders . Further research is needed to elucidate its full range of interactions and potential therapeutic benefits.

Several compounds share structural similarities with beta-(5-Methyl-2-furyl) acrylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Furyl)acrylic acid | Contains a furan ring but lacks the methyl group | Simpler structure without additional methyl group |

| 5-Methyl-2-furancarboxylic acid | Contains a carboxylic acid group | Lacks the acrylic moiety |

| 2-Acetyl-5-methylfuran | Contains an acetyl group instead of an acrylic moiety | Different functional group leading to distinct reactivity |

Uniqueness

Beta-(5-Methyl-2-furyl) acrylic acid is unique due to its combination of both the furan ring and the acrylic acid moiety, which confers distinct chemical reactivity and biological properties not found in its structural analogs .